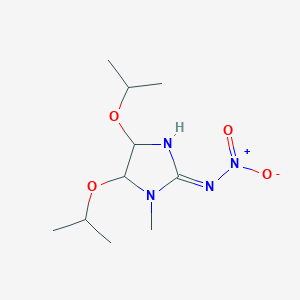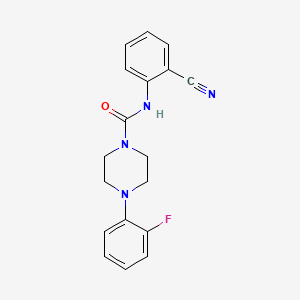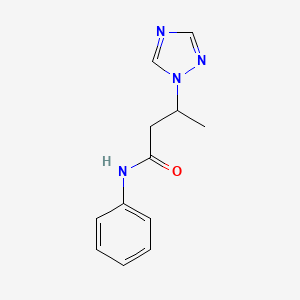![molecular formula C21H15NO3S B6071753 methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B6071753.png)
methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate, also known as MPTC, is a molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
Methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, there are also some limitations. methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate is not very water-soluble, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for the study of methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate. One area of research is the development of more water-soluble derivatives of methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate that can be administered more easily in vivo. Another area of research is the study of the potential use of methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine the safety and efficacy of methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate in humans.
In conclusion, Methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate is a molecule that has potential therapeutic applications due to its anti-inflammatory, analgesic, and antitumor activities. Its mechanism of action is well understood, and it has been studied extensively in animal models. Future research is needed to determine its safety and efficacy in humans, and to develop more water-soluble derivatives for use in vivo.
Métodos De Síntesis
Methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate can be synthesized using various methods. One of the most widely used methods involves the reaction of 5-phenyl-2-aminothiophene-3-carboxylic acid with propiolic acid and subsequent esterification with methanol. The reaction is carried out in the presence of a catalyst such as triethylamine and a dehydrating agent such as dicyclohexylcarbodiimide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
methyl 5-phenyl-2-(3-phenylprop-2-ynoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c1-25-21(24)17-14-18(16-10-6-3-7-11-16)26-20(17)22-19(23)13-12-15-8-4-2-5-9-15/h2-11,14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDMTGIXHDAGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6071673.png)


![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6071700.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6071710.png)

![N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B6071731.png)
![7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071738.png)
![4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071745.png)
![2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6071760.png)
![N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide](/img/structure/B6071765.png)
![ethyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6071773.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6071781.png)